

Molybdenum-Rhenium Alloys in Aerospace: Applications and Experimental Protocols

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Compound of Interest

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Molybdenum-Rhenium (Mo-Re) alloys are a class of refractory materials that are increasingly vital in the aerospace industry, particularly for components subjected to extreme temperatures and harsh environments. Their unique combination of a high melting point, excellent high-temperature strength, and enhanced ductility at low temperatures makes them ideal for applications such as rocket nozzles, thruster components, and heat shields. This document provides detailed application notes on the use of Mo-Re alloys in aerospace and comprehensive protocols for their characterization and fabrication.

I. Application Notes

Molybdenum-Rhenium alloys offer a significant performance advantage over pure molybdenum and other refractory metals. The addition of rhenium to molybdenum, typically in concentrations ranging from 41% to 50%, results in the "rhenium effect," which imparts a unique combination of properties.^[1]

Key advantages of Mo-Re alloys in aerospace applications include:

- **High-Temperature Strength:** Mo-Re alloys maintain exceptional strength at temperatures exceeding 2000°C, ensuring structural integrity in components like rocket nozzles and heat shields.^[2]

- **Enhanced Ductility:** Rhenium significantly improves the ductility of molybdenum, particularly at low temperatures, which is crucial for the fabrication of complex components and for resisting brittle fracture during operation.^[2] The ductile-to-brittle transition temperature (DBTT) of molybdenum is significantly lowered with the addition of rhenium.^[3]
- **Superior Creep Resistance:** These alloys exhibit excellent resistance to creep, the tendency of a material to slowly deform under constant stress at high temperatures, which is critical for the long-term performance of aerospace components.^[2]
- **Good Weldability and Formability:** The improved ductility of Mo-Re alloys also leads to better weldability and formability, allowing for the creation of intricate shapes and reliable joints.^[4]

Rocket Nozzles and Thruster Components

Mo-Re alloys are particularly well-suited for the demanding environment of rocket nozzles and thruster components. These parts must withstand extremely high temperatures, corrosive gases, and significant mechanical stresses during operation. The high melting point and strength of Mo-Re alloys prevent erosion and deformation of the nozzle throat, ensuring consistent engine performance.^[2]^[5] Molybdenum and Mo-Re alloys are valued for their creep resistance and strength at high temperatures, with a melting point of 2623°C and excellent thermal conductivity that aids in heat management.^[5] However, like pure molybdenum, Mo-Re alloys require protective coatings to resist oxidation in oxidizing atmospheres.^[5]

Data Presentation: Mechanical Properties of Mo-Re Alloys

The following tables summarize the key mechanical properties of various Mo-Re alloys at different temperatures, providing a basis for material selection in specific aerospace applications.

Alloy Composition	Temperature (°C)	Ultimate Tensile Strength (MPa)	0.2% Yield Strength (MPa)	Elongation (%)	Reference
Mo-41%Re	Room Temperature	~1050	~900	~20	[3] [5]
1073	~550	~400	~15	[3] [5]	
1473	~280	~200	~14	[3] [5]	
Mo-44.5%Re	Room Temperature	~1100	~950	~20	[3] [5]
1073	~600	~450	~14	[3] [5]	
1473	~290	~220	~13	[3] [5]	
Mo-47.5%Re	Room Temperature	1180	845	22	[6] [7]
800	620	415	-	[6] [7]	
1200	240	210	-	[6] [7]	
Mo-51%Re	Room Temperature	1252	981	~15	[3] [5]
1073	~650	~500	~12	[3] [5]	
1473	300	268	~10	[3] [5]	

Alloy Composition	Density (g/cm ³)	Melting Point (°C)	Recrystallization Temperature (K)
Mo-41%Re	~14.6	>2610	1450-2000
Mo-47.5%Re	13.5	2450	-
Mo-50%Re	-	-	-

II. Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of Mo-Re aerospace components.

A. Fabrication Protocol: Powder Metallurgy of Mo-Re Alloys

Powder metallurgy is a common method for producing Mo-Re alloy components.^[8] This process involves blending molybdenum and rhenium powders, compacting them into a desired shape, and sintering at high temperatures to achieve densification.

1. Powder Preparation and Blending:

- Start with high-purity molybdenum and rhenium powders with a particle size of 1-5 μm .^[9]
- Weigh the powders to achieve the desired alloy composition (e.g., Mo-47.5%Re).
- Blend the powders in a planetary ball mill or a V-blender for a sufficient time to ensure a homogeneous mixture.

2. Compaction:

- Load the blended powder into a die of the desired component shape.
- Apply a compaction pressure of 300-600 MPa to form a "green" compact.^[9]

3. Sintering:

- Place the green compact in a high-temperature furnace with a controlled atmosphere.
- The sintering process is typically carried out in a reducing atmosphere, such as a mixture of argon and hydrogen ($\text{Ar}/7\%\text{H}_2$), to prevent oxidation.^[10]
- Heat the compact to a sintering temperature between 1400°C and 1700°C.^{[8][9]} The specific temperature will depend on the alloy composition and desired final density.
- Hold at the sintering temperature for 1 to 4 hours to allow for densification.^[10]

- Cool the furnace in a controlled manner to room temperature.

B. Characterization Protocols

This protocol outlines the procedure for determining the tensile properties of Mo-Re alloys at elevated temperatures.

1. Specimen Preparation:

- Machine tensile specimens from the sintered Mo-Re alloy according to the specifications in ASTM E21.[\[11\]](#) The specimens typically have a reduced gauge section and threaded or shouldered grip ends.
- Measure and record the initial cross-sectional area and gauge length of the specimen.
- Clean the specimen with a suitable solvent (e.g., acetone, alcohol) to remove any contaminants.[\[11\]](#)

2. Test Setup:

- Mount the specimen in a universal testing machine equipped with a high-temperature furnace.
- Attach thermocouples directly to the specimen to accurately monitor and control the temperature.[\[11\]](#)
- Attach a high-temperature extensometer to the gauge section of the specimen to measure strain.[\[11\]](#)

3. Testing Procedure:

- Heat the specimen to the desired test temperature and allow it to stabilize. The temperature should be controlled within the tolerances specified in ASTM E21 (e.g., $\pm 3^{\circ}\text{C}$ for temperatures up to 980°C).[\[12\]](#)
- Apply a tensile load to the specimen at a constant strain rate as specified in ASTM E21.
- Continuously record the load and extension data until the specimen fractures.

4. Data Analysis:

- From the load-extension curve, calculate the ultimate tensile strength, 0.2% offset yield strength, and elongation.[\[11\]](#)

This protocol describes the method for evaluating the long-term deformation and rupture behavior of Mo-Re alloys under constant load at elevated temperatures.

1. Specimen Preparation:

- Prepare test specimens as per the requirements of ASTM E139.[\[13\]](#)

2. Test Setup:

- Place the specimen in a creep testing machine equipped with a high-temperature furnace and a system for applying a constant tensile load.
- Attach a high-temperature extensometer to the specimen to measure creep strain.

3. Testing Procedure:

- Heat the specimen to the specified test temperature and allow it to stabilize.
- Apply the predetermined constant load to the specimen.
- Record the strain as a function of time throughout the test.
- For a stress-rupture test, continue the test until the specimen fractures and record the time to rupture.[\[13\]](#)

4. Data Analysis:

- Plot the creep strain versus time to generate a creep curve.
- From the creep curve, determine the minimum creep rate.
- For stress-rupture tests, plot the applied stress versus the time to rupture.

This protocol details the steps for preparing Mo-Re alloy samples for microstructural examination.

1. Sample Sectioning and Mounting:

- Cut a representative section from the Mo-Re component using a low-speed diamond saw to minimize deformation.
- Mount the section in a conductive mounting resin.

2. Grinding and Polishing:

- Grind the mounted sample using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant.
- Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , 1 μm) on a polishing cloth.
- Final polishing can be done with a 0.05 μm alumina or colloidal silica suspension to achieve a mirror-like finish.

3. Etching:

- Prepare an etchant solution appropriate for Mo-Re alloys. A commonly used etchant consists of:
 - 30 ml Lactic Acid
 - 30 ml Nitric Acid
 - 1 ml Hydrofluoric Acid^[1]
- Immerse the polished sample in the etchant for a few seconds to a minute. The optimal etching time will depend on the specific alloy composition and can be determined by trial and error.
- Rinse the sample thoroughly with water and then alcohol, and dry it with a stream of warm air.

4. Microscopic Examination:

- Examine the etched surface using an optical microscope or a scanning electron microscope (SEM) to observe the grain structure, phase distribution, and any defects.

C. Machining Protocols for Mo-Re Alloys

Machining Mo-Re alloys can be challenging due to their high strength and abrasiveness. The following are general guidelines for turning, milling, and drilling.

1. Turning:

- Tooling: Use C-2 grade carbide tools.[\[5\]](#)
- Roughing:
 - Depth of Cut: 1.27 - 5.08 mm (0.050 - 0.200 in)[\[5\]](#)
 - Feed Rate: 0.20 - 0.25 mm/rev (0.008 - 0.010 in/rev)[\[5\]](#)
 - Cutting Speed: 75 - 105 m/min (250 - 350 ft/min)[\[5\]](#)
- Finishing:
 - Depth of Cut: 0.25 - 0.76 mm (0.010 - 0.030 in)[\[5\]](#)
 - Feed Rate: 0.08 - 0.13 mm/rev (0.003 - 0.005 in/rev)[\[5\]](#)
 - Cutting Speed: Up to 120 m/min (400 ft/min)[\[4\]](#)

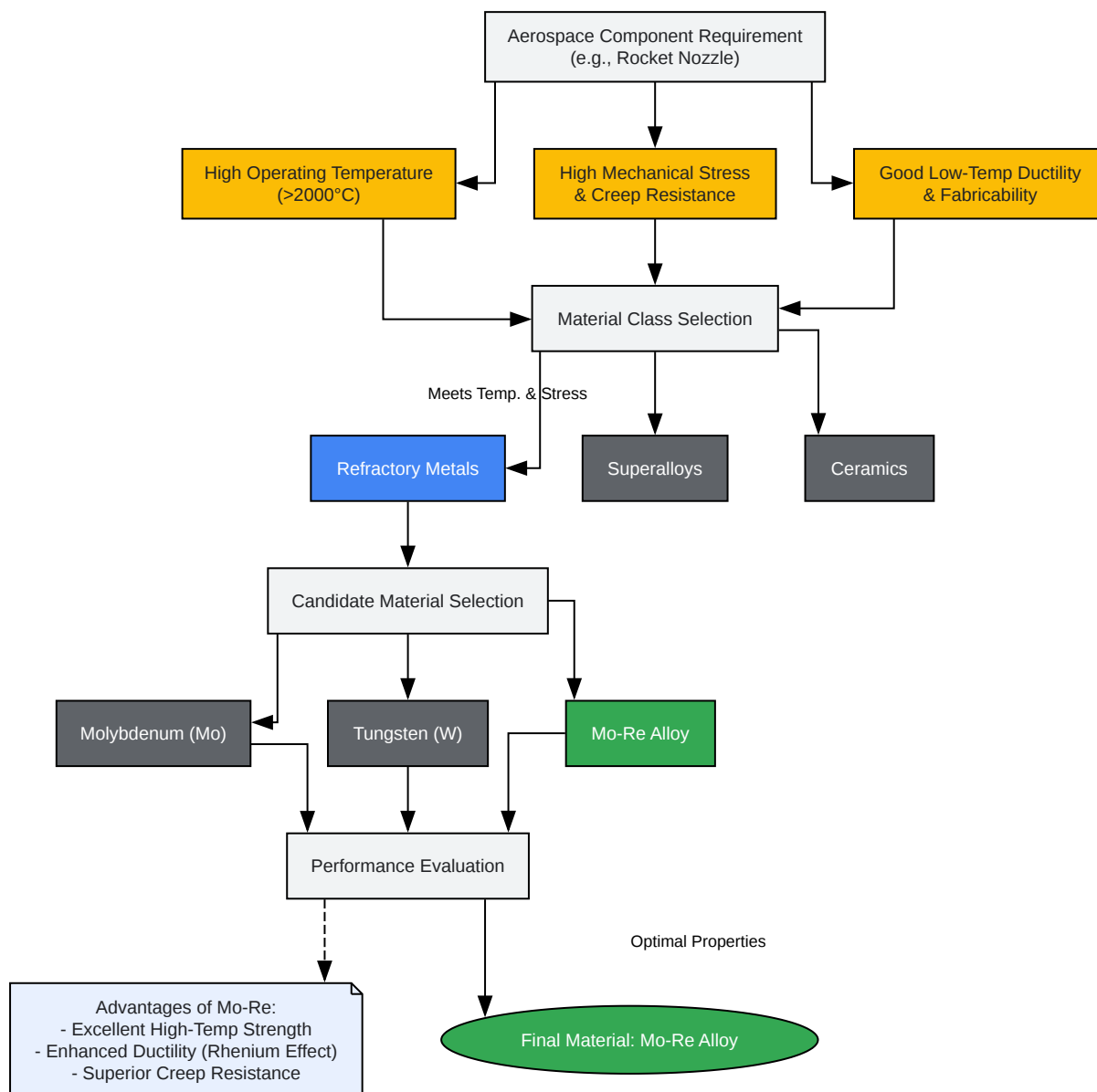
2. Milling:

- Tooling: Use C-2 grade carbide tools.[\[5\]](#)
- Parameters: Follow recommendations for gray cast iron.[\[5\]](#)
 - Feed per Tooth: Start at 0.08 mm (0.003 in)[\[5\]](#)
 - Cutting Speed: 23 - 230 m/min (75 - 750 ft/min) depending on the depth of cut.[\[5\]](#)

3. Drilling:

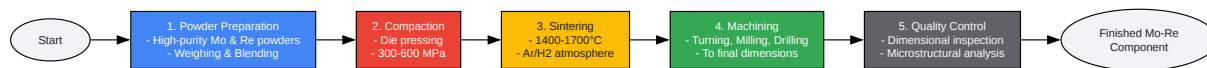
- Tooling: Use carbide-tipped or solid carbide drills.[\[5\]](#)
- Parameters:
 - Cutting Speed: 9 - 15 m/min (30 - 50 ft/min) for high-speed steel drills.[\[4\]](#)
 - Feed Rate: ~0.08 mm/rev (0.003 in/rev).[\[4\]](#)
- Coolant: Use a coolant such as a sulfur-based cutting oil (not for electronic parts) or chlorinated oil.[\[4\]](#)[\[5\]](#) For deep holes, frequent chip removal is necessary.[\[5\]](#)

III. Visualizations



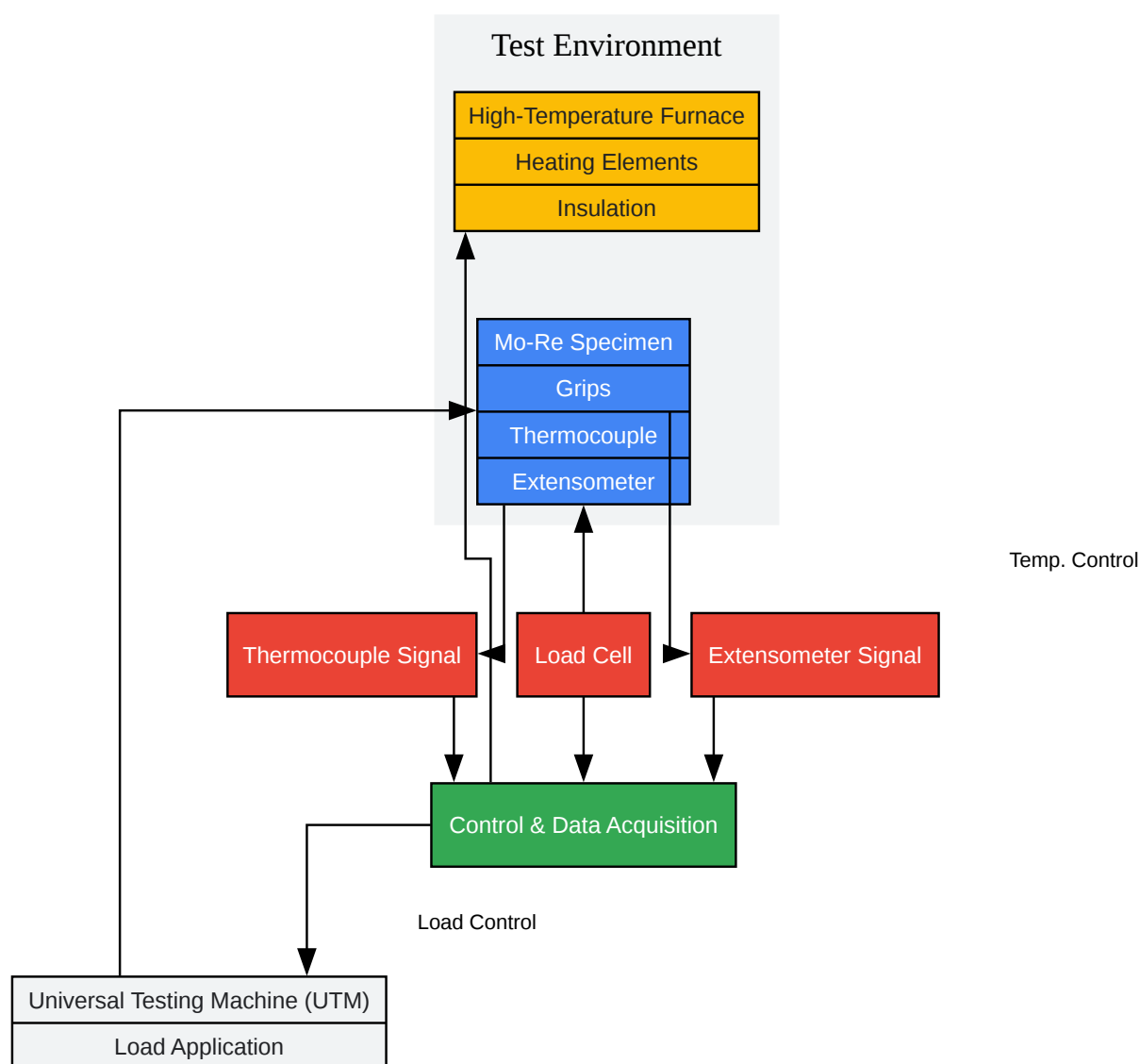
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Caption: Material selection pathway for a high-temperature aerospace component.



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Caption: Workflow for the fabrication of Mo-Re components via powder metallurgy.



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Caption: Experimental setup for high-temperature tensile testing of Mo-Re alloys.

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